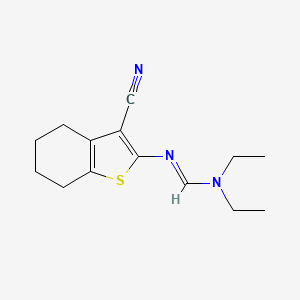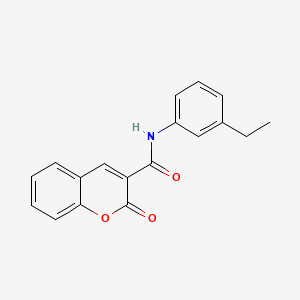
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer treatment and research.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling proteins and inhibiting cell growth and proliferation. This mechanism of action is similar to that of other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells, which could have implications for the treatment of cardiovascular diseases. This compound has also been shown to enhance the differentiation of neural stem cells, which could have applications in regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine is its potency and selectivity for EGFR, which makes it a valuable tool for studying EGFR signaling in various cell types and experimental conditions. However, like other kinase inhibitors, this compound can have off-target effects and may not be suitable for all experimental systems. In addition, the high cost of this compound can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine and related compounds. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of research is the investigation of the role of EGFR signaling in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound and other kinase inhibitors in combination with other therapies, such as immunotherapy, is an area of active investigation.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine involves several steps, including the reaction of 4-chloroaniline with ethyl chloroformate to form N-(4-chlorophenyl)-N'-ethylcarbamoyl chloride, which is then reacted with 4-morpholineethanamine to form the desired product. The purity of the compound can be further improved through recrystallization and other purification methods.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been widely used in scientific research as a tool to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been used to investigate the mechanisms of EGFR signaling, as well as its interactions with other signaling pathways.
Propiedades
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c1-2-17-13-19-14(18-12-5-3-11(16)4-6-12)21-15(20-13)22-7-9-23-10-8-22/h3-6H,2,7-10H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKSZPQUKBXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)

![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)

![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B5701490.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)


![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

